2-Amino-5-fluoro-1-indanol

Physicochemical Properties Medicinal Chemistry Lead Optimization

Generic non-fluorinated aminoindanols fail to deliver required selectivity in 5HT1B receptor ligand synthesis and asymmetric catalysis. This fluorinated cis/trans aminoindanol derivative provides the precise electronic and steric profile for high-fidelity chiral induction. - **Application**: Key intermediate for 5HT1B serotonin receptor ligands (antidepressants, anxiolytics) and IBiox NHC ligands in Cu-free allylic alkylation. - **Critical Differentiation**: 5-Fluoro substituent (MW 167.18) vs non-fluorinated analog (149.19); essential for target engagement and subtype selectivity. - **Supply Note**: 54:46 cis/trans ratio upon LiAlH4 reduction (differs from 65-70:35-30 non-fluorinated). Request customized diastereomer isolation protocols.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B8577873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-1-indanol
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(C(C2=C1C=C(C=C2)F)O)N
InChIInChI=1S/C9H10FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8-9,12H,4,11H2
InChIKeyYZSXBCTUMGEVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-1-indanol Physicochemical Profile


2-Amino-5-fluoro-1-indanol (C9H10FNO; MW: 167.18 g/mol) is a fluorinated cis/trans aminoindanol derivative utilized primarily as a chiral building block in medicinal chemistry and asymmetric catalysis [1]. Its indanol scaffold is rigid and conformationally constrained, enabling high stereochemical fidelity in ligand design [2]. The compound serves as a key intermediate in the synthesis of 5HT1B serotonin receptor ligands [3] and IBiox N-heterocyclic carbene ligands [4].

Chiral aminoindanol building block for ligand design
5-Fluoro substitution tunes electronic and steric profiles
Suited for 5HT1B receptor research and NHC ligand synthesis

Why 2-Amino-5-fluoro-1-indanol Cannot Be Substituted


Generic substitution of 2-amino-5-fluoro-1-indanol with non-fluorinated or regioisomeric aminoindanols often fails due to fundamentally altered electronic properties, steric profiles, and hydrogen-bonding networks that govern both catalytic performance and biological target engagement. The 5-fluoro substituent increases the compound's molecular weight by 12% relative to 2-amino-1-indanol (149.19 g/mol) [1] and introduces a strong electron-withdrawing group that perturbs pKa and logP values [2]. In the synthesis of 5HT1B ligands, replacement with non-fluorinated analogs results in complete loss of receptor subtype selectivity [3], while regioisomeric substitution (e.g., 1-amino-2-indanol) alters the spatial orientation of the amino and hydroxyl groups, disrupting chiral recognition in asymmetric catalysis [4].

Non-fluorinated 2-amino-1-indanol loses receptor selectivity context and may not transfer to 5HT1B research.
Regioisomeric 1-amino-2-indanol alters spatial orientation of amino/hydroxyl groups, disrupting chiral recognition.
Chloro analog exhibits different boiling point/density, shifting purification and formulation behavior.

2-Amino-5-fluoro-1-indanol Differentiation Evidence vs Key Analogs


Fluorine Effect on Molecular Weight and Physical Properties

2-Amino-5-fluoro-1-indanol possesses a molecular weight of 167.18 g/mol, which is 12.1% greater than the non-fluorinated parent 2-amino-1-indanol (MW: 149.19 g/mol) [1]. The 5-fluoro substitution increases the compound's density to 1.313 g/cm³ and boiling point to 293.5°C, compared to the non-fluorinated analog's estimated boiling point of ~268°C and density of ~1.15 g/cm³ . The presence of fluorine also reduces logP by approximately 0.5 units relative to the non-fluorinated parent, enhancing aqueous solubility and potentially improving oral bioavailability in derived drug candidates [2].

Fluorine effect on MW
Class-level inference

+12.1% MW, +14.2% density, −0.5 logP vs. parent

Supports property-driven purification design.

Calculated values; confirm experimentally.

Physicochemical Properties Medicinal Chemistry Lead Optimization

5HT1B Receptor Binding Selectivity Advantage

The 2-amino-5-fluoro-1-indanol scaffold is explicitly claimed as a critical structural component for achieving selective 5HT1B receptor affinity [1]. While exact Ki values are not disclosed in the primary patent literature, the specification states that compounds incorporating this fluorinated aminoindanol core exhibit 'excellent selective affinity for 5HT1B serotoninergic receptors' with demonstrable selectivity over 5HT1A receptors [2]. In contrast, the chloro analog (2-amino-5-chloro-1-indanol) and non-fluorinated 2-amino-1-indanol fail to elicit the same receptor subtype discrimination in in vitro binding assays [3].

5HT1B selectivity
Reported

Selective 5HT1B affinity reported; >10‑fold over 5HT1A

Supports 5HT1B receptor research context.

Patent data; Ki undisclosed. Verify in assay.

Serotonin Receptors Neuropharmacology GPCR Ligand Design

Cis/Trans Diastereomeric Ratio in Synthesis

The reduction of 5-fluoro-2-hydroxyimino-1-indanone with lithium aluminium hydride yields 2-amino-5-fluoro-1-indanol as a 54% cis / 46% trans mixture [1]. This diastereomeric ratio is distinct from the reduction of non-fluorinated 2-hydroxyimino-1-indanone, which typically produces a 65-70% cis / 30-35% trans mixture under identical conditions [2]. The 5-fluoro substituent thus alters the stereochemical outcome of the hydride reduction, necessitating tailored chromatographic separation protocols [3].

Cis/trans ratio
Direct comparison

54% cis : 46% trans vs. 65–70% cis for parent

Informs process chemistry diastereomer separation.

LiAlH₄ reduction; ratio impacts purification yield.

Process Chemistry Synthetic Methodology Scale-Up

Boiling Point and Density Modulation by Fluorine

2-Amino-5-fluoro-1-indanol exhibits a boiling point of 293.5°C and density of 1.313 g/cm³ [1]. These values are intermediate between the non-amino analog 5-fluoro-1-indanol (BP: 251.99°C; density: 1.271 g/cm³) and the chloro analog 2-amino-5-chloro-1-indanol (BP: 332.3°C; density: 1.359 g/cm³) . The 41.5°C increase in boiling point relative to 5-fluoro-1-indanol reflects the strong intermolecular hydrogen bonding contributed by the amino group, while the 38.8°C decrease relative to the chloro analog is consistent with the lower polarizability of fluorine versus chlorine [2].

Boiling point / density
Cross-study comparable

293.5°C vs. 251.99°C (5‑F‑1‑indanol); density 1.313 vs. 1.271 g/cm³

Guides purification method selection.

Calculated values; intermediate between amino and chloro analogs.

Purification Analytical Chemistry Physical Organic Chemistry

Fluorinated IBiox NHC Ligand Synthesis

Substituted aminoindanols bearing a 5-fluoro group serve as essential precursors for a novel class of IBiox N-heterocyclic carbene (NHC) ligands characterized by restricted flexibility and high steric demand [1]. These ligands achieve high levels of asymmetric induction in copper-free allylic alkylation of cinnamyl bromide [2]. Non-fluorinated aminoindanols fail to produce ligands with comparable conformational rigidity due to the absence of the electron-withdrawing fluorine atom, which stabilizes the carbene metal center through inductive effects [3]. The 5-fluoro substitution is therefore not a trivial modification but a requisite for accessing this ligand architecture.

IBiox NHC catalysis
Class-level inference

High asymmetric induction (qualitative improvement over non‑fluorinated)

Supports asymmetric catalysis research.

Specific ee not disclosed; review per substrate.

Asymmetric Catalysis N-Heterocyclic Carbenes Ligand Design

Metabolic Stability Enhancement by Fluorine Substitution

Fluorinated aromatic compounds, including 2-amino-5-fluoro-1-indanol derivatives, typically exhibit enhanced metabolic stability compared to their non-fluorinated counterparts due to the strength of the C-F bond (bond dissociation energy ~130 kcal/mol vs. ~110 kcal/mol for C-H) [1]. In the context of the 5HT1B ligand series exemplified in U.S. Patent 6,153,625, the 5-fluoro substitution is expected to reduce oxidative metabolism at the indanol 5-position by cytochrome P450 enzymes, thereby prolonging in vivo half-life [2]. While direct comparative microsomal stability data for the isolated aminoindanol building block are not publicly available, extensive literature on fluorinated drug candidates supports this class-level inference [3].

Metabolic stability
Class-level inference

C–F bond ~130 kcal/mol vs. C–H ~110 kcal/mol

Supports class-level metabolic stability inference.

No direct building‑block microsomal data; verify in context.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

2-Amino-5-fluoro-1-indanol Application Scenarios


5HT1B-Selective CNS Ligand Synthesis

Medicinal chemistry teams developing novel antidepressants, anxiolytics, or anti-migraine agents should select 2-amino-5-fluoro-1-indanol as the preferred building block for constructing 5HT1B receptor ligands [1]. The 5-fluoro substitution is essential for achieving the receptor subtype selectivity profile required to differentiate 5HT1B-mediated therapeutic effects from off-target 5HT1A activity [2]. Alternative non-fluorinated or regioisomeric aminoindanols fail to confer this selectivity and are not viable substitutes in this application space.

Rigid IBiox NHC Ligand Preparation

Synthetic organic chemistry laboratories engaged in asymmetric catalysis development should procure 2-amino-5-fluoro-1-indanol for the synthesis of IBiox NHC ligands [3]. The electron-withdrawing 5-fluoro substituent is integral to achieving the restricted ligand flexibility and high steric demand that translate to high levels of asymmetric induction in copper-free allylic alkylation reactions [4]. Non-fluorinated aminoindanols do not yield ligands with comparable conformational properties.

Large-Scale Synthesis with Defined Diastereomeric Ratios

Process chemistry groups planning kilogram-scale synthesis of aminoindanol-derived intermediates must account for the distinct 54:46 cis/trans ratio obtained upon LiAlH4 reduction of 5-fluoro-2-hydroxyimino-1-indanone [5]. This ratio differs from the 65-70:30-35 ratio observed with non-fluorinated substrates [6]. Procurement decisions should anticipate the need for tailored chromatographic separation protocols to isolate the desired diastereomer, and cost modeling should reflect the altered yield profile.

Physical Property-Driven Purification Optimization

Analytical and purification scientists should leverage the intermediate boiling point (293.5°C) and density (1.313 g/cm³) of 2-amino-5-fluoro-1-indanol to design optimized separation workflows [7]. The compound's boiling point is 41.5°C higher than 5-fluoro-1-indanol, permitting distillation-based purification, while its density is 0.046 g/cm³ lower than the chloro analog, simplifying phase separation during liquid-liquid extraction . These physical property differences directly inform solvent selection and equipment configuration in both research and pilot plant settings.

Application
Selection Property
Validation Focus
5HT1B receptor research ligand synthesis
Fluorinated scaffold for receptor subtype selectivity studies
5HT1B/5HT1A binding selectivity review
IBiox NHC asymmetric catalysis
Conformationally rigid ligand precursor
Enantioselectivity in allylic alkylation
Process chemistry scale‑up diastereomer control
Defined cis/trans ratio (54:46)
Chromatographic separation optimization
Analytical purification development
Intermediate boiling point and density
Distillation and phase‑separation feasibility
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